molecular formula C12H18SSi B14182145 Trimethyl[1-(methylsulfanyl)-2-phenylethenyl]silane CAS No. 833460-51-8

Trimethyl[1-(methylsulfanyl)-2-phenylethenyl]silane

Cat. No.: B14182145
CAS No.: 833460-51-8
M. Wt: 222.42 g/mol
InChI Key: PAFNLUYXWKVGSI-UHFFFAOYSA-N
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Description

Trimethyl[1-(methylsulfanyl)-2-phenylethenyl]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups, a phenylethenyl group, and a methylsulfanyl group. This compound is notable for its unique chemical structure, which imparts distinct properties and reactivity patterns.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl[1-(methylsulfanyl)-2-phenylethenyl]silane typically involves the reaction of trimethylsilyl chloride with a suitable phenylethenyl derivative in the presence of a base. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction can be represented as follows:

Trimethylsilyl chloride+Phenylethenyl derivativeThis compound\text{Trimethylsilyl chloride} + \text{Phenylethenyl derivative} \rightarrow \text{this compound} Trimethylsilyl chloride+Phenylethenyl derivative→this compound

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Trimethyl[1-(methylsulfanyl)-2-phenylethenyl]silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into simpler silanes or hydrocarbons.

    Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce simpler silanes or hydrocarbons.

Scientific Research Applications

Trimethyl[1-(methylsulfanyl)-2-phenylethenyl]silane has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: The compound can be employed in the study of biological systems, especially in the modification of biomolecules.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Trimethyl[1-(methylsulfanyl)-2-phenylethenyl]silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The silicon atom, bonded to three methyl groups, provides stability, while the phenylethenyl and methylsulfanyl groups offer sites for chemical reactivity. The compound can interact with molecular targets through covalent bonding or non-covalent interactions, influencing pathways involved in chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilane: An organosilicon compound with a similar structure but lacking the phenylethenyl and methylsulfanyl groups.

    Trimethyl(methylsulfanyl)silane: Similar in structure but without the phenylethenyl group.

Uniqueness

Trimethyl[1-(methylsulfanyl)-2-phenylethenyl]silane is unique due to the combination of the phenylethenyl and methylsulfanyl groups, which impart distinct reactivity and properties. This makes it valuable in specific applications where such functional groups are required.

Properties

CAS No.

833460-51-8

Molecular Formula

C12H18SSi

Molecular Weight

222.42 g/mol

IUPAC Name

trimethyl-(1-methylsulfanyl-2-phenylethenyl)silane

InChI

InChI=1S/C12H18SSi/c1-13-12(14(2,3)4)10-11-8-6-5-7-9-11/h5-10H,1-4H3

InChI Key

PAFNLUYXWKVGSI-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(=CC1=CC=CC=C1)SC

Origin of Product

United States

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